2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine
Description
Systematic IUPAC Nomenclature and Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2,3-dihydro-dioxino[2,3-c]pyridin-7-amine, which accurately describes the structural arrangement of the heterocyclic system. This nomenclature follows standard IUPAC conventions for bicyclic systems, where the dioxino ring system is designated with square brackets indicating the fusion pattern to the pyridine nucleus. The prefix "2,3-dihydro" indicates the saturation of the dioxino ring at positions 2 and 3, while the suffix "7-amine" specifies the location of the amino functional group on the pyridine ring.
Alternative nomenclature systems and synonyms for this compound include several variations that reflect different naming conventions and database entries. The compound is also known as 2H,3H-dioxino[2,3-c]pyridin-7-amine, where the 2H,3H designation explicitly indicates the positions of hydrogen atoms in the saturated portion of the bicyclic system. Chemical databases and suppliers may use variations such as "1,4-dioxino[2,3-c]pyridin-7-amine, 2,3-dihydro-" which follows a different organizational structure but refers to the identical molecular entity.
The systematic nomenclature is crucial for unambiguous identification of this specific regioisomer, as it distinguishes it from closely related compounds such as the [2,3-b] isomer series. The [2,3-c] designation specifically indicates that the dioxino ring is fused to carbons 2 and 3 of the pyridine ring, with the nitrogen atom of the pyridine ring at position 4 relative to the fusion point. This precise nomenclature is essential for chemical literature searches, database queries, and regulatory submissions.
Molecular Formula and Structural Representation
The molecular formula of 2,3-dihydro-dioxino[2,3-c]pyridin-7-amine is C₇H₈N₂O₂, representing a compact heterocyclic structure with a molecular weight of approximately 152.15 daltons. This molecular composition indicates the presence of seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms arranged in a specific bicyclic configuration. The structural arrangement features a six-membered pyridine ring containing one nitrogen atom at position 4, fused with a six-membered dioxane ring containing two oxygen atoms at positions 1 and 4 of the dioxino system.
The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is C1COC2=CN=C(C=C2O1)N, which provides a linear representation of the molecular connectivity. This notation clearly shows the cyclical structure where C1 represents the first carbon of the dioxino ring, followed by the sequence of atoms and bonds that complete the bicyclic framework. The International Chemical Identifier string provides another standardized representation: InChI=1S/C7H8N2O2/c8-7-3-5-6(4-9-7)11-2-1-10-5/h3-4H,1-2H2,(H2,8,9), which encodes the complete structural information including connectivity, hydrogen count, and charge state.
The three-dimensional structure of the molecule reveals important conformational characteristics that influence its chemical behavior and potential biological activity. The dioxino ring adopts a chair-like conformation similar to cyclohexane, while the pyridine ring maintains its planar aromatic character. The amino group at position 7 extends from the planar pyridine ring, providing a site for hydrogen bonding and potential chemical modification. The fusion of the two ring systems creates a rigid bicyclic framework that constrains the overall molecular geometry and influences the spatial arrangement of functional groups.
Table 1: Molecular Properties of 2,3-Dihydro-dioxino[2,3-c]pyridin-7-amine
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Heavy Atom Count | 11 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 64.93 Ų |
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7-3-5-6(4-9-7)11-2-1-10-5/h3-4H,1-2H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLBAQULYZQSND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CN=C(C=C2O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the Dioxino-Pyridine Core
The key step in the synthesis is the formation of the 1,4-dioxino ring fused to the pyridine nucleus. This is typically achieved by cyclization reactions involving appropriate pyridine derivatives and dioxin precursors.
- Method: Condensation of a pyridine derivative bearing hydroxyl and aldehyde or ketone groups with diols or related compounds under acidic or catalytic conditions to induce ring closure.
- Example: Microwave-assisted cyclization of enaminones with dimethyl acetylenedicarboxylate, followed by hydrazine hydrate-mediated cyclization, has been reported as an efficient route for related dioxino-pyridine compounds.
Introduction of the Amine Group at the 7-Position
The amine group can be introduced via several methods:
- Nucleophilic substitution or amination: Starting from a halogenated intermediate (e.g., 7-bromo or 7-chloro derivatives), nucleophilic substitution with ammonia or amine sources can yield the 7-amine compound.
- Reduction of nitro or nitroso precursors: Nitro-substituted pyridine derivatives can be reduced to the corresponding amines using reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
- Nitrosamine intermediates and subsequent reduction: As described in antibacterial agent syntheses, nitrosamine intermediates can be prepared and subsequently reduced to hydrazine derivatives, which upon further transformations yield amines.
Representative Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Acidic catalyst, microwave irradiation, solvents like DMF or EtOH | Efficient ring closure under controlled heating |
| Halogenation | N-chlorosuccinimide or similar chlorinating agents | Introduces halogen for subsequent substitution |
| Amination/Nucleophilic Substitution | Ammonia, amines, elevated temperature, polar solvents | Displaces halogen to form amine |
| Reduction | Lithium aluminum hydride (LAH), Pd-C hydrogenation | Converts nitro/nitroso groups to amines |
| Protection/Deprotection | Boc protection, TFA deprotection | Used to protect amines during multi-step synthesis |
Data Table: Synthetic Route Summary
Research Findings and Analysis
- Microwave-assisted cyclization has been shown to improve reaction rates and yields compared to conventional heating, facilitating the formation of the fused dioxino-pyridine ring system efficiently.
- Halogenation at the 7-position provides a versatile intermediate for substitution reactions, enabling the introduction of the amine group via nucleophilic displacement.
- Nitrosamine intermediates formed via oxidation of piperazine derivatives or related amines can be converted to hydrazine derivatives and subsequently to amines, highlighting a multi-step synthetic strategy useful for complex analogs.
- Reduction methods such as lithium aluminum hydride or catalytic hydrogenation are effective in converting nitro or nitroso groups to amines with high selectivity and yield.
- The choice of solvents (e.g., dichloromethane, dioxane, DMF, ethanol) and temperature control (0–120°C) critically influences reaction efficiency and product purity.
Summary Table of Key Preparation Methods
| Preparation Method | Description | Advantages | Limitations |
|---|---|---|---|
| Cyclization of pyridine derivatives | Forms fused dioxino ring via acid-catalyzed condensation or microwave-assisted reactions | High efficiency, moderate to good yields | Requires precise control of conditions |
| Halogenation followed by nucleophilic substitution | Introduces halogen then replaces with amine via nucleophilic substitution | Versatile, allows functional group diversity | Multi-step, halogenation may give side products |
| Nitrosamine intermediate route | Oxidation to nitrosamine followed by reduction to amine | Useful for complex amine derivatives | Multi-step, requires careful handling of reagents |
| Reduction of nitro/nitroso precursors | Direct reduction to amine using LAH or catalytic hydrogenation | High selectivity and yield | Sensitive to moisture, requires inert atmosphere |
Chemical Reactions Analysis
2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine with analogs differing in heteroatoms, ring size, substituents, and functional groups.
Heteroatom Substitution: Sulfur vs. Oxygen Analog
- Key Difference : The sulfur analog exhibits higher molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Ring Size and Fusion: Benzodioxepin Analogs
- Key Difference : The benzodioxepin derivative’s extended conjugated system and larger ring size enhance aromatic interactions, making it useful in materials science .
Positional Isomerism: [2,3-b] vs. [2,3-c] Fusion
- Key Difference: The fusion position ([2,3-c] vs.
Functional Group Derivatives: Salt vs. Free Base
- Key Difference : The hydrochloride salt is preferred for pharmaceutical formulations due to improved solubility and stability .
Data Tables for Quick Reference
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| This compound | C₇H₈N₂O₂ | 152.15 | 1261365-47-2 |
| 2,3-Dihydro-5-imino-5H-1,4-dithiino[2,3-c]pyrrol-7-amine | C₆H₇N₃S₂ | 185.26 | 3169-26-4 |
| 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine | C₉H₁₁NO₂ | 165.18 | 175136-34-2 |
Table 2: Commercial Availability
| Compound Name | Supplier | Purity | Price (1g) |
|---|---|---|---|
| This compound | Combi-Blocks | 97% | $13,400 JPY |
| 2H,3H-[1,4]Dioxino[2,3-c]pyridin-7-amine hydrochloride | CymitQuimica | Unspecified | €1,195/50mg |
Biological Activity
2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its activity in various therapeutic contexts.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| CAS Number | 1261365-47-2 |
| MDL Number | MFCD18374085 |
| Appearance | Solid |
The structure features a dioxin ring fused with a pyridine moiety, contributing to its unique chemical reactivity and biological profile.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly in the realms of anticancer and anti-inflammatory effects.
Antitumor Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on several cancer-related protein kinases. For instance:
- JAK3 Inhibition : The compound showed an IC₅₀ value of approximately 0.46 μM against JAK3, indicating potent activity in inhibiting this kinase involved in cytokine signaling pathways crucial for cancer progression .
- NPM1-ALK and cRAF Kinases : The compound also displayed promising activity against NPM1-ALK (IC₅₀ = 0.25 μM) and cRAF (IC₅₀ = 0.78 μM), suggesting its potential as a therapeutic agent in treating cancers driven by these kinases .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may possess dual anti-inflammatory and chemoprotective activities, with a probability exceeding 50% for such effects as indicated by computational predictions .
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study focused on synthesizing various derivatives of dioxin-containing compounds found that certain analogs exhibited high inhibitory activity against specific kinases relevant to cancer treatment .
- Pharmacological Profiles : Another investigation utilized PASS (Prediction of Activity Spectra for Substances) to predict multiple biological activities of related compounds, highlighting their potential as dual-specific phosphatase inhibitors with significant antitumor effects .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine, and what methodologies can address them?
- Answer : Synthesis typically involves multi-step reactions, starting with precursor functionalization (e.g., amine introduction via nucleophilic substitution or reductive amination). A common challenge is regioselectivity in heterocyclic ring formation. Methodologies include:
- Stepwise optimization : Use orthogonal experimental designs (e.g., factorial design) to test reaction parameters like temperature, solvent polarity, and catalyst loading .
- Purification : Employ techniques such as preparative HPLC or recrystallization to isolate the compound from byproducts, ensuring >98% purity .
- Structural validation : Confirm regiochemistry via H/C NMR and X-ray crystallography (e.g., comparing bond angles to structurally similar compounds like pyridopyrimidines ).
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Answer :
- NMR spectroscopy : Analyze proton environments (e.g., dihydro-dioxino protons at δ 3.8–4.2 ppm and pyridinamine protons at δ 6.5–7.2 ppm) to confirm ring substitution patterns .
- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (CHNO, theoretical 152.06 g/mol) and fragmentation patterns .
- Infrared (IR) spectroscopy : Identify amine N-H stretches (~3350 cm) and ether C-O-C vibrations (~1250 cm) .
Q. How can researchers assess the compound’s reactivity for downstream functionalization?
- Answer :
- Pilot reactivity screens : Test reactions (e.g., acylation, alkylation) under mild conditions (room temperature, inert atmosphere) to evaluate amine nucleophilicity and ring stability .
- Computational modeling : Use density functional theory (DFT) to predict reactive sites (e.g., electron-deficient pyridine ring vs. electron-rich dioxane moiety) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction pathways for this compound?
- Answer :
- Reaction path search : Apply quantum chemical calculations (e.g., via Gaussian or ORCA) to map energy barriers for key steps like ring closure or amine deprotection .
- Machine learning (ML) : Train models on existing pyridine derivative datasets to predict optimal solvent-catalyst combinations, reducing trial-and-error experimentation .
- Example : ICReDD’s workflow integrates computational predictions with experimental validation, narrowing conditions by 70% compared to traditional methods .
Q. What strategies resolve contradictions in pharmacological data across studies (e.g., varying IC values)?
- Answer :
- Meta-analysis : Use statistical tools (e.g., ANOVA or Bayesian regression) to account for variables like assay type (cell-free vs. cellular) or buffer pH .
- Standardized protocols : Adopt harmonized assay conditions (e.g., fixed ATP concentrations in kinase inhibition studies) to minimize inter-lab variability .
- Replication studies : Validate results across independent labs, prioritizing compounds with consistent structure-activity relationships (SAR) .
Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?
- Answer :
- Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to identify target pathways (e.g., kinase signaling or oxidative stress responses) .
- Kinetic studies : Use surface plasmon resonance (SPR) or stopped-flow spectroscopy to measure binding constants () and residence times .
- Structural biology : Co-crystallize the compound with putative targets (e.g., enzymes) to resolve binding modes, as seen in pyridopyrimidine-protein complexes .
Methodological Resources
- Experimental design : Use orthogonal arrays (e.g., Taguchi methods) to efficiently screen reaction variables .
- Data analysis : Apply regression models to correlate synthetic yields with parameters like temperature or reagent equivalents .
- Advanced characterization : Refer to crystallographic databases (e.g., CCDC) for structural analogs to guide X-ray refinement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
